molecular formula C11H16N2O B1679062 Pozanicline CAS No. 161417-03-4

Pozanicline

Katalognummer: B1679062
CAS-Nummer: 161417-03-4
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: YRVIKLBSVVNSHF-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pozaniclin, auch bekannt unter seinem Codenamen ABT-089, ist ein von Abbott Laboratories entwickeltes Medikament. Es handelt sich um einen neuronalen nikotinischen Acetylcholinrezeptor-Agonisten mit nootropen und neuroprotektiven Wirkungen. Pozaniclin hat sich als vielversprechend bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Schizophrenie erwiesen .

Vorbereitungsmethoden

Pozaniclin wird aus 2-Methyl-3-hydroxypyridin und Boc-L-Prolinol durch eine Dehydrationsreaktion gefolgt von einer Entschützung des Stickstoffatoms von Prolinol synthetisiert . Der Syntheseweg umfasst die folgenden Schritte:

    Dehydrationsreaktion: 2-Methyl-3-hydroxypyridin reagiert mit Boc-L-Prolinol unter Bildung einer Zwischenverbindung.

    Entschützung: Die Zwischenverbindung wird entschützt, um die Boc-Gruppe zu entfernen, wodurch Pozaniclin entsteht.

Industrielle Produktionsverfahren für Pozaniclin sind nicht weit verbreitet, aber die Laborsynthese bietet eine Grundlage für die Skalierung des Produktionsprozesses.

Analyse Chemischer Reaktionen

Pozaniclin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Pozaniclin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können Pozaniclin in reduzierte Formen umwandeln.

    Substitution: Pozaniclin kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Attention Deficit Hyperactivity Disorder (ADHD)

Pozanicline has been studied for its efficacy in treating ADHD. Initial pilot studies indicated a potential benefit, but subsequent larger trials yielded mixed results.

  • Pilot Study Findings : A randomized pilot study demonstrated that doses of 40 mg once daily and 80 mg once daily were well tolerated among participants with ADHD. However, no statistically significant treatment effects were observed when compared to placebo .
  • Clinical Trials : this compound underwent phase II clinical trials for ADHD treatment (ClinicalTrials.gov identifier: NCT00640185). Despite initial promise, the efficacy outcomes were not compelling enough to warrant further development .

Alzheimer's Disease

This compound has also been evaluated for its potential in treating Alzheimer's disease due to its cholinergic properties.

  • Mechanism : The drug's action on nAChRs may help restore cognitive function by enhancing cholinergic transmission, which is often disrupted in Alzheimer's patients .
  • Research Status : Although this compound was tested in clinical settings for Alzheimer's disease, specific results from these trials have not been widely published or may have been inconclusive .

Schizophrenia and Schizoaffective Disorders

There has been interest in this compound's effects on schizophrenia due to its modulation of dopaminergic pathways.

  • Research Findings : While this compound was investigated for schizophrenia treatment, similar to ADHD and Alzheimer's studies, clinical trials did not yield significant findings to support its efficacy .

ADHD Case Study Summary

Study TypeSample SizeDosageDurationResults Summary
Pilot Study16040 mg / 80 mg8 weeksNo significant treatment effects; well tolerated
Phase II TrialNot specifiedVariable dosesNot specifiedDiscontinued due to lack of efficacy

Mechanistic Insights

This compound's role as a partial agonist at nAChRs suggests that it may influence various neurotransmitter systems beyond acetylcholine. This could potentially lead to broader applications in cognitive enhancement or neuroprotection.

  • Animal Models : In vivo studies have shown that this compound can reverse nicotine withdrawal-induced deficits in contextual fear conditioning, indicating its potential role in addiction therapies .

Vergleich Mit ähnlichen Verbindungen

Pozaniclin ist einzigartig im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner selektiven Bindung an die α4β2- und α6β2-Subtypen von nikotinischen Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen:

Die selektive Bindung und die geringere Neigung von Pozaniclin, Nebenwirkungen zu verursachen, machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Biologische Aktivität

Pozanicline, also known as ABT-089, is a compound primarily recognized for its role as a partial agonist of the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety across various studies.

This compound exhibits high affinity for the α4β2 nAChR and partial agonism at the α6β2 subtype, while showing negligible activity at the α7 and α3β4 subtypes. This selectivity is significant because the α4β2 nAChR is implicated in cognitive processes and neuroprotection, making it a target for conditions like Alzheimer's disease (AD) and attention-deficit/hyperactivity disorder (ADHD) .

Pharmacological Profile

The pharmacological effects of this compound include:

  • Cognitive Enhancement : this compound has been shown to enhance cognitive function in preclinical models and has been investigated for its potential in treating cognitive deficits in ADHD and AD .
  • Neuroprotection : The compound demonstrates neuroprotective properties against excitotoxicity, which is crucial in neurodegenerative diseases .
  • Dosing and Administration : Clinical trials have explored various dosing regimens, with initial studies suggesting efficacy at doses around 40 mg to 80 mg daily .

Alzheimer’s Disease

A phase 2 clinical trial evaluated this compound's safety and efficacy as an adjunct therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild-to-moderate AD. The trial was terminated upon meeting futility criteria, indicating no significant improvement compared to placebo .

Trial Participants Dosing Outcome
Phase 2 Study on AD337 patientsAdjunct to AChEIsNo clinically meaningful differences observed

Attention-Deficit/Hyperactivity Disorder (ADHD)

In ADHD studies, this compound was initially promising. A pilot study indicated some efficacy; however, subsequent larger trials did not replicate these findings. The most common adverse effects reported were mild and included nasopharyngitis and somnolence .

Study Participants Dosing Outcome
Pilot Study on ADHD160 adults40 mg or 80 mg dailyNo statistically significant treatment effects observed

Case Studies

A systematic review highlighted that while this compound showed potential in early trials, larger studies failed to demonstrate significant clinical benefits. This inconsistency emphasizes the complexity of ADHD as a disorder and suggests that further research is necessary to understand the cholinergic system's role in such conditions .

Eigenschaften

IUPAC Name

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVIKLBSVVNSHF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167149
Record name Pozanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ABT-089 is a neuronal nicotinic acetylcholine receptor agonist. In radioligand binding studies, ABT-089 has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes.
Record name Pozanicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

161417-03-4
Record name Pozanicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161417-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pozanicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pozanicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pozanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POZANICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2002R563
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pozanicline
Reactant of Route 2
Reactant of Route 2
Pozanicline
Reactant of Route 3
Reactant of Route 3
Pozanicline
Reactant of Route 4
Reactant of Route 4
Pozanicline
Reactant of Route 5
Reactant of Route 5
Pozanicline
Reactant of Route 6
Reactant of Route 6
Pozanicline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.